molecular formula C14H13ClF3N3 B1304664 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline CAS No. 401567-90-6

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Cat. No. B1304664
M. Wt: 315.72 g/mol
InChI Key: GYLMHFWBDILTEA-UHFFFAOYSA-N
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Description

The compound "8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related quinoline derivatives with potential pharmacological applications. For instance, the first paper describes a crystal structure of a quinolone with a piperazine ring, which is a structural motif that could be related to the compound . The second paper discusses the synthesis of a quinoline derivative with a piperazine and imidazole ring, which suggests a methodological approach that might be applicable to the synthesis of "8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions, including amino protection, nucleophilic reaction, and deprotection, as described in the second paper . Although the exact synthesis of "8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" is not detailed, the methods outlined could potentially be adapted for its synthesis. High yields and the feasibility of the synthesis method for producing derivatives containing a 4-piperazinyl quinoline ring are noted, which is promising for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclical quinoline ring system, which is essentially planar, and a piperazine ring, which typically adopts a chair conformation . The quinoline ring system's planarity and the piperazine ring's conformation are crucial for the compound's interaction with biological targets. The presence of substituents like chloro, methyl, and trifluoromethyl groups can significantly influence the compound's biological activity and binding affinity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding, which can lead to the formation of a 3D network structure . The presence of functional groups such as chloro and trifluoromethyl in "8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" suggests that it may also engage in similar interactions, which could be relevant for its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The crystal structure analysis of a related compound shows that it forms colorless block crystals . The presence of different substituents can affect properties such as solubility, melting point, and stability. The specific physical and chemical properties of "8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" would need to be determined experimentally, but the related structures suggest it may have similar crystalline properties.

Scientific Research Applications

Quinoxaline and Its Derivatives

Quinoxaline and its derivatives, including 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, are utilized in various applications due to their unique structural properties. Quinoxalines are known for their roles in dyes, pharmaceuticals, and antibiotics. Recent studies have explored their antitumoral properties and their use as catalysts' ligands. Their synthesis can be achieved through the condensation of ortho-diamines with 1,2-diketones, offering a pathway for the development of substituted derivatives with potential pharmaceutical applications (Aastha Pareek & Dharma Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives, including 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, have shown effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, protecting against corrosion. This application is critical in industries where metallic components are susceptible to corrosion, providing a pathway for the development of new anticorrosive agents (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Antimalarial Activity

Quinoline scaffolds, including 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, play a significant role in the development of antimalarial agents. These compounds are part of a family that includes chloroquine and piperaquine, showcasing a wide range of biological properties. The quinoline core is essential in designing effective antimalarial drugs, with ongoing research focused on enhancing their efficacy (M. Ilakiyalakshmi & A. A. Napoleon, 2022).

Anticancer Properties

Research on quinazoline derivatives, closely related to quinoline compounds like 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, has identified their potential in treating colorectal cancer. These compounds inhibit cancer cell growth by modulating specific genes and proteins involved in cancer progression. This suggests the therapeutic potential of quinoline derivatives in developing new anticancer agents (N. Moorthy et al., 2023).

Future Directions

The future directions for the study of “8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the development of novel therapeutic treatment combinations and the discovery of novel chemical scaffolds with novel mechanisms of action .

properties

IUPAC Name

8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMHFWBDILTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203025
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

CAS RN

401567-90-6
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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